4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline
Description
Structure
3D Structure
Properties
CAS No. |
1189106-46-4 |
|---|---|
Molecular Formula |
C13H11ClF3NO |
Molecular Weight |
289.68 g/mol |
IUPAC Name |
4-chloro-2-propyl-7-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C13H11ClF3NO/c1-2-3-8-6-11(14)10-5-4-9(7-12(10)18-8)19-13(15,16)17/h4-7H,2-3H2,1H3 |
InChI Key |
DHSPGFPNAZVSET-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C2C=CC(=CC2=N1)OC(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable aniline derivative, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the consistent quality of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the 4-Chloro Position
The chlorine atom at the 4-position undergoes nucleophilic displacement under mild conditions, forming derivatives with enhanced biological activity .
Reaction with Amines
Primary and secondary amines replace the chlorine atom via SNAr (nucleophilic aromatic substitution). For example:
-
Piperazine substitution : In methanol under reflux, 4-chloro-2-propyl-7-(trifluoromethoxy)quinoline reacts with piperazine (1:3 molar ratio) to yield 4-piperazinyl derivatives in 82–88% yield .
-
Methylamine substitution : Treatment with methylamine in tetrahydrofuran (THF) produces 4-(methylamino) derivatives, a key step in synthesizing antimalarial agents .
Table 1: Reaction Conditions and Yields for Amine Substitutions
| Amine | Solvent | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Piperazine | Methanol | Reflux | 8 | 88 | |
| Methylamine | THF | 25°C | 24 | 75 | |
| 4-Methylpiperazine | Ethanol | Reflux | 18 | 85 |
Electrophilic Aromatic Substitution
The trifluoromethoxy group at the 7-position directs electrophilic attacks to the 5- and 8-positions of the quinoline ring .
Nitration
Nitration with nitric acid/sulfuric acid at 0–5°C introduces nitro groups at the 5-position, forming 5-nitro derivatives. These intermediates are precursors for antitubercular agents .
Halogenation
Bromination with Br₂/FeBr₃ yields 5-bromo-4-chloro-2-propyl-7-(trifluoromethoxy)quinoline, useful in cross-coupling reactions .
Cross-Coupling Reactions
The chloro and bromo substituents enable Pd-catalyzed couplings:
Suzuki-Miyaura Coupling
Reaction with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ produces biaryl derivatives. This method achieves >90% conversion under microwave irradiation .
Reductive Dehalogenation
Hydrogenation with Pd/C in ethanol removes the 4-chloro group, generating 2-propyl-7-(trifluoromethoxy)quinoline. This reaction is critical for modifying pharmacokinetic properties .
Acid-Catalyzed Hydrolysis
Under acidic conditions (HCl, 80°C), the trifluoromethoxy group hydrolyzes to a hydroxyl group, forming 7-hydroxy derivatives. These intermediates are precursors for sulfonate esters used in prodrug design .
Biological Activity Correlation
Reaction products exhibit structure-dependent bioactivity:
-
Antimalarial activity : 4-Piperazinyl derivatives show IC₅₀ values of 6.7–20.4 nM against Plasmodium falciparum strains .
-
Anticancer activity : Sulfonamide hybrids inhibit breast cancer cell growth (GI₅₀ = 2.45–5.97 μM) .
Table 3: Biological Activity of Key Derivatives
| Derivative | Target Activity | IC₅₀/GI₅₀ | Reference |
|---|---|---|---|
| 4-Piperazinylquinoline | Antimalarial (3D7 strain) | 6.7 nM | |
| Sulfonamide hybrid (33 ) | Anticancer (MCF7 cells) | 4.22 μM | |
| 5-Nitroquinoline | Antitubercular (Mtb) | 0.05 μM |
Stability and Degradation Pathways
Scientific Research Applications
Antimalarial Activity
Quinoline derivatives have been extensively studied for their antimalarial properties. The compound 4-chloro-2-propyl-7-(trifluoromethoxy)quinoline has shown promising results against malaria parasites, specifically Plasmodium falciparum. Research indicates that modifications in the quinoline structure can lead to enhanced potency against both chloroquine-sensitive and resistant strains of malaria. For instance, structural modifications similar to those seen in this compound have resulted in compounds with low nanomolar EC50 values, indicating strong antiplasmodial activity .
Anticancer Properties
The anticancer potential of quinoline derivatives is well-documented. Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and others. The introduction of specific substituents at the 7-position of the quinoline ring has been associated with increased selectivity and potency against tumor cells compared to non-cancerous cells . For example, a study highlighted that the incorporation of trifluoromethyl groups enhances the anticancer activity of related compounds.
Antibacterial and Antifungal Activities
Quinoline derivatives are also recognized for their antibacterial and antifungal properties. Research has shown that compounds with similar structures to this compound exhibit significant antimicrobial activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups like trifluoromethyl at specific positions has been linked to increased antibacterial efficacy .
Insecticidal Properties
Recent studies have indicated that quinoline derivatives, including those structurally related to this compound, possess insecticidal properties. These compounds have been effective against larvae and pupae of mosquito species such as Anopheles stephensi and Aedes aegypti, making them potential candidates for developing new insecticides . The larvicidal activity observed suggests that these compounds could be integrated into pest management strategies.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of quinoline derivatives is crucial for optimizing their biological activities. Various SAR studies have identified key structural features that contribute to the efficacy of these compounds:
| Structural Feature | Biological Activity | Reference |
|---|---|---|
| Trifluoromethyl group | Enhanced anticancer potency | |
| Chlorine substituent | Increased antimicrobial activity | |
| Propyl chain | Improved pharmacokinetic profile |
These insights guide further modifications to enhance the therapeutic potential of compounds like this compound.
Mechanism of Action
The mechanism of action of 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the trifluoromethoxy group enhances its binding affinity and specificity, making it a potent molecule for therapeutic applications.
Comparison with Similar Compounds
Structural Analysis of Substituent Positions
The quinoline scaffold allows for diverse functionalization, with substituents at positions 2, 4, and 7 being particularly impactful. Below is a comparative analysis of key analogs:
Functional Group Impact on Properties
- Position 2: The propyl group in the target compound contrasts with trifluoromethyl (CF₃) or methyl substituents in analogs.
- Position 7 : Trifluoromethoxy (OCF₃) in the target compound provides electron-withdrawing effects similar to trifluoromethyl (CF₃) in , but OCF₃ may offer better metabolic stability compared to fluorine in .
Electronic and Steric Effects
- Electron-Withdrawing Groups: Trifluoromethoxy (OCF₃) and trifluoromethyl (CF₃) at position 7 stabilize the quinoline ring via resonance and inductive effects, enhancing electrophilic reactivity .
Analytical Techniques for Structural Validation
Biological Activity
4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate specific biological pathways through binding interactions that alter protein function, leading to a range of biological effects. Understanding these interactions is crucial for elucidating its pharmacological properties and therapeutic applications .
Biological Activity Overview
The compound exhibits several notable biological activities:
- Antimalarial Activity : Quinoline derivatives are well-documented for their antimalarial properties. Research indicates that modifications in the quinoline structure can enhance potency against chloroquine-resistant strains of Plasmodium falciparum. This compound has shown potential in this regard, with various studies demonstrating its effectiveness against both sensitive and resistant strains .
- Anticancer Properties : The compound has been investigated for its cytotoxic effects on cancer cell lines. Studies have reported significant antiproliferative activity against various cancers, including breast and lung cancer. The structure-activity relationship (SAR) analysis suggests that specific substitutions on the quinoline ring can enhance its anticancer efficacy .
- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, although further investigations are needed to establish its effectiveness against specific pathogens .
Antimalarial Efficacy
A study evaluating a series of quinoline derivatives found that this compound exhibited potent antiplasmodial activity in vitro, with IC50 values in the low nanomolar range against both chloroquine-sensitive and resistant strains. This underscores the importance of structural modifications in enhancing drug efficacy against malaria .
Anticancer Activity
In vitro studies have shown that the compound effectively inhibits the growth of various cancer cell lines. For instance, it demonstrated significant cytotoxicity against MDA-MB231 breast cancer cells with an IC50 value of approximately 5.97 µM. Comparative analyses indicated that this compound's modifications could lead to enhanced selectivity and potency against cancer cells while minimizing toxicity to normal cells .
Data Summary
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For quinoline derivatives, key factors include:
- Temperature : Elevated temperatures (80–120°C) enhance cyclization but may increase side reactions.
- Catalysts : Lewis acids (e.g., FeCl₃) or transition metals (e.g., Pd for cross-coupling) improve regioselectivity .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in Vilsmeier-Haack-type reactions, critical for trifluoromethoxy group introduction .
- Purification : Column chromatography with hexane/ethyl acetate gradients (ratios 4:1 to 1:1) resolves chlorinated byproducts .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- HPLC-MS : Quantifies purity (>95% typical for research-grade material) and detects trace impurities like dechlorinated analogs .
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., trifluoromethoxy group at C7: δ ~120–125 ppm in ¹³C) .
- XRD : Resolves crystal packing and steric effects of the propyl group, critical for solubility studies .
Q. How does the trifluoromethoxy group influence the compound’s electronic properties?
- Methodological Answer :
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electron-withdrawing effects, reducing HOMO-LUMO gaps by ~0.5 eV compared to methoxy analogs .
- Experimental Validation : Cyclic voltammetry shows a 150 mV anodic shift in oxidation potentials, confirming enhanced electron deficiency .
Advanced Research Questions
Q. What strategies mitigate steric hindrance during functionalization at C2 and C7 positions?
- Methodological Answer :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) at C7 to shield the trifluoromethoxy group during C2 alkylation .
- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 hr conventional) and minimizes decomposition in sterically crowded systems .
- Directed Ortho-Metalation : Employ LDA (lithium diisopropylamide) to selectively deprotonate C2 for propyl group introduction .
Q. How can researchers resolve contradictions in SAR studies for antimicrobial activity?
- Methodological Answer :
- Data Triangulation : Compare MIC (Minimum Inhibitory Concentration) values across Gram-positive/-negative models to distinguish intrinsic activity vs. efflux pump effects .
- Metabolite Profiling : LC-HRMS identifies hydroxylated metabolites at C4, which may confound activity assays due to reduced lipophilicity .
- Molecular Docking : Simulate binding to DNA gyrase (target for quinolones) to rationalize discrepancies in potency between analogs .
Q. What mechanistic insights explain the compound’s stability under acidic conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
